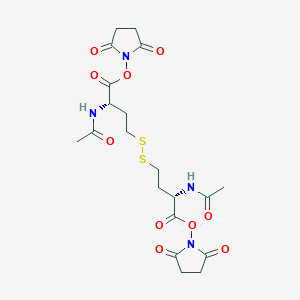

(2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate)

Description

“(2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate)” is a bifunctional compound characterized by two 2,5-dioxopyrrolidin-1-yl groups, a central disulfide (-S-S-) bridge, and acetamidobutanoate ester linkages.

Properties

Molecular Formula |

C20H26N4O10S2 |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-4-[[(3S)-3-acetamido-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoate |

InChI |

InChI=1S/C20H26N4O10S2/c1-11(25)21-13(19(31)33-23-15(27)3-4-16(23)28)7-9-35-36-10-8-14(22-12(2)26)20(32)34-24-17(29)5-6-18(24)30/h13-14H,3-10H2,1-2H3,(H,21,25)(H,22,26)/t13-,14-/m0/s1 |

InChI Key |

GEFQVWRCWUXPLJ-KBPBESRZSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCSSCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)C)C(=O)ON2C(=O)CCC2=O |

Canonical SMILES |

CC(=O)NC(CCSSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)C)C(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Biological Activity

(2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) is a synthetic compound notable for its potential applications in biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H26N4O10S2

- Molecular Weight : 546.57 g/mol

- CAS Number : 102814-00-6

The compound functions primarily as a crosslinking agent in biochemical applications. Its structure allows it to form stable amide bonds with primary amines, which is crucial for modifying proteins involved in various biological processes. The presence of dioxopyrrolidinyl groups enhances its reactivity towards nucleophilic sites on proteins, particularly lysine residues.

1. Protein Crosslinking

The compound's ability to crosslink proteins has significant implications in the study of protein-protein interactions (PPIs). By facilitating the formation of stable complexes between proteins, it aids in elucidating their functional relationships within cellular pathways.

2. Cellular Effects

Research indicates that (2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) can influence cellular processes such as:

- Cell Signaling : Modifications to signaling proteins can alter downstream effects on gene expression and metabolic pathways.

- Gene Regulation : By affecting transcription factors or other regulatory proteins through crosslinking, the compound may impact gene expression profiles.

Case Studies

Several studies have investigated the application of this compound in various biochemical contexts:

- Protein Interaction Studies : A study demonstrated that the compound effectively crosslinked target proteins in vitro, allowing researchers to map interaction networks within cells.

- Therapeutic Applications : Preliminary research indicates potential applications in drug delivery systems where targeted protein modification could enhance therapeutic efficacy.

- Bioconjugation Techniques : The compound has been utilized in bioconjugation protocols to attach therapeutic agents to antibodies or other biomolecules, enhancing their specificity and effectiveness.

Data Table: Summary of Biological Activities

Scientific Research Applications

(2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) is a chemical compound with potential applications in biochemistry and pharmacology. It has a molecular formula of C20H26N4O10S2 and a molecular weight of 546.6 g/mol.

Applications

This compound is known to function as a crosslinking agent in biochemical applications. Its structure enables it to form stable amide bonds with primary amines, which is important for modifying proteins involved in various biological processes. The presence of dioxopyrrolidinyl groups enhances its reactivity towards nucleophilic sites on proteins, particularly lysine residues.

Protein Crosslinking

The compound's capacity to crosslink proteins has implications in studying protein-protein interactions (PPIs). It aids in elucidating their functional relationships within cellular pathways by facilitating the formation of stable complexes between proteins.

Cellular Effects

Research suggests that (2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) can affect cellular processes such as cell signaling and gene regulation. It can modify signaling proteins, potentially altering downstream effects on gene expression and metabolic pathways. By affecting transcription factors or other regulatory proteins through crosslinking, the compound may impact gene expression profiles.

Comparison with Similar Compounds

Table 2: Physicochemical and Functional Properties

Q & A

Q. What synthetic methodologies are optimal for preparing (2S,2'S)-Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediylbis(2-acetamidobutanoate) with high stereochemical fidelity?

The compound’s synthesis likely involves coupling reactions between activated esters (e.g., 2,5-dioxopyrrolidin-1-yl groups) and thiol-containing intermediates. A validated approach for analogous bis-pyrrolidine derivatives is the Paal-Knorr reaction, which employs diamine precursors and diketones under reflux conditions. For example, 4,4'-bisamidobisphenylsulphone was reacted with diketones in anhydrous ether, followed by recrystallization in ethanol to achieve 81.9% yield and high purity . Key steps include:

- Precursor activation : Use of anhydrous solvents to minimize hydrolysis.

- Recrystallization : Ethanol or methanol for removing unreacted starting materials.

- Stereochemical control : Chiral starting materials or asymmetric catalysis to enforce (2S,2'S) configuration.

Q. How should researchers validate the purity and stereochemical integrity of this compound?

Critical characterization techniques include:

- 1H NMR : Confirm the presence of acetamido protons (~1.9–2.1 ppm) and disulfide-linked methylene groups (~3.0–3.5 ppm).

- Melting point analysis : Compare observed values (e.g., 174–176°C for analogous compounds) with literature to assess purity .

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and mobile phases with hexane/isopropanol.

- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

Q. What solvent systems are compatible with this compound for in vitro biological assays?

The disulfide bond and ester groups make the compound sensitive to reducing agents and hydrolytic conditions. Recommended solvents:

- Polar aprotic solvents : DMSO or DMF for solubility (test at 1–10 mM).

- Buffered solutions : Use pH 7.4 PBS with 1–5% DMSO for aqueous compatibility.

- Avoid : Thiol-containing buffers (e.g., β-mercaptoethanol) or alkaline conditions (pH > 8) to prevent disulfide cleavage or ester hydrolysis.

Advanced Research Questions

Q. How can the disulfide bond in this compound be exploited for redox-responsive drug delivery systems?

The disulfide linkage is cleaved under reducing environments (e.g., intracellular glutathione). Methodological considerations:

- Drug conjugation : Link therapeutics (e.g., anticancer agents) via the dioxopyrrolidinyl esters, which hydrolyze to release free drugs in vivo.

- Nanoparticle crosslinking : Incorporate the compound into polymeric micelles or liposomes; disulfide cleavage triggers payload release .

- Validation : Use Ellman’s assay to quantify free thiols post-reduction and correlate with drug release kinetics.

Q. What analytical strategies resolve contradictory stability data under varying pH conditions?

Conflicting stability profiles may arise from:

- pH-dependent hydrolysis : Ester groups degrade faster in alkaline conditions.

- Disulfide exchange : Competing reactions with thiols in buffer systems.

Experimental design : - Forced degradation studies : Expose the compound to pH 3–9 buffers at 37°C and monitor degradation via LC-MS.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

- Control experiments : Include antioxidants (e.g., EDTA) to isolate pH effects from oxidation.

Q. How can computational modeling guide the design of derivatives with improved enzymatic stability?

- Molecular dynamics (MD) simulations : Analyze interactions between the compound’s acetamido groups and proteolytic enzymes (e.g., esterases).

- Docking studies : Identify steric clashes or hydrogen-bonding sites to modify the 2-acetamidobutanoate moiety.

- QSAR models : Correlate substituent electronegativity or steric bulk with half-life in plasma .

Q. What in vitro/in vivo models are suitable for studying the compound’s immunogenicity or toxicity?

- In vitro :

- THP-1 monocytes : Measure cytokine release (IL-6, TNF-α) via ELISA.

- Hepatocyte cultures : Assess CYP450 inhibition or mitochondrial toxicity.

- In vivo :

- Zebrafish embryos : Screen for developmental toxicity at 1–100 µM concentrations.

- Murine models : Track biodistribution using fluorescently labeled analogs .

Q. How do stereochemical variations (e.g., 2R vs. 2S configurations) impact biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.